REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])(=O)C.C[O-].[Na+]>CO>[OH:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:9])=[O:10] |f:1.2|
|
Name
|
3-acetoxy-2-isopropyl-1-propanesulfonamide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CS(=O)(=O)N)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
28
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
WASH
|
Details
|
eluted with chloroform:methanol (9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CS(=O)(=O)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |